2-Phenylmorpholin-3-one
Description
Properties
Molecular Formula |
C10H11NO2 |
|---|---|
Molecular Weight |
177.20 g/mol |
IUPAC Name |
2-phenylmorpholin-3-one |
InChI |
InChI=1S/C10H11NO2/c12-10-9(13-7-6-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12) |
InChI Key |
VPUNPUOLAPOHAE-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C(=O)N1)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Glycosylation-Mediated Ring-Closure Strategy
A prominent method involves the use of glycosylation reactions to construct the morpholinone core. In a study by PMC, 5-hydroxy-2-phenylmorpholin-3-one (25 ) was synthesized via a multi-step protocol. The process begins with O-peracylated glycopyranosylbromides, which undergo glycosylation with 2-chloroethanol or allylic alcohols. Subsequent ring closure using potassium carbonate (K₂CO₃) in refluxing acetonitrile yields spiro-morpholinones. For example, compound 13 (a spiro-morpholinone) was obtained in 71% yield through this method. The phenyl group is introduced via the glycopyranosylbromide precursor, ensuring regioselective incorporation at the C-2 position.
Cyclization of Epichlorohydrin Derivatives
An alternative route, adapted from rivaroxaban intermediate synthesis, involves epichlorohydrin as a key building block. While the patent focuses on 4-{4-[5(S)-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}morpholin-3-one, the methodology is transferable. The reaction of 4-(4-aminophenyl)morpholin-3-one with R-epichlorohydrin produces a chloro-hydroxypropyl intermediate, which undergoes cyclization using carbonyl diimidazole (CDI) in methylene chloride. This two-step process highlights the versatility of epichlorohydrin in constructing oxazolidinone-morpholinone hybrids, though adaptation for phenyl-specific systems requires substitution of the aniline precursor with a phenylamine derivative.
Triazine-Coupling Approaches
A third pathway, derived from trisubstituted triazine synthesis, employs cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) as a coupling agent. Reacting cyanuric chloride with 4-(4-aminophenyl)morpholin-3-one yields 4-(4-((4,6-dichloro-1,3,5-triazin-2-yl)amino)phenyl)morpholin-3-one (INT-1 ), which can be further functionalized with aryl amines. While this method primarily generates triazine-morpholinone conjugates, replacing the aryl amine with phenylamine could direct the synthesis toward this compound.
Reaction Conditions and Optimization
Solvent Systems and Temperature Profiles
The choice of solvent critically influences reaction efficiency:
-
Glycosylation routes favor polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile, with reflux temperatures (80–150°C) enabling complete cyclization.
-
Epichlorohydrin cyclization utilizes methylene chloride at ambient to moderate temperatures (25–30°C), minimizing side reactions.
-
Triazine couplings require acetone at 0°C for regioselective amination, followed by room-temperature stirring.
A comparative analysis of solvent impacts is summarized in Table 1.
Table 1: Solvent and Temperature Effects on Yield
Reagent Stoichiometry and Catalysis
-
CDI-mediated cyclization requires 1.2 equivalents of CDI relative to the chloro-hydroxypropyl intermediate, achieving >90% conversion in 20 hours.
-
K₂CO₃ is used in excess (2–3 equivalents) to deprotonate intermediates during ring closure, with longer reaction times (5–24 hours) improving crystallinity.
-
Silver triflate (AgOTf) catalyzes glycosylation reactions, enabling efficient coupling of glycopyranosylbromides with alcohols at catalytic loads (0.1–0.2 equivalents).
Analytical Characterization
Spectroscopic Validation
-
¹H NMR : The morpholinone ring protons resonate as distinct multiplets at δ 3.5–4.5 ppm, while the phenyl group exhibits aromatic signals at δ 7.2–7.8 ppm.
-
IR Spectroscopy : Stretching vibrations at 1680–1720 cm⁻¹ confirm the presence of the morpholin-3-one carbonyl group.
-
Mass Spectrometry : ESI-MS of this compound derivatives shows [M+H]⁺ peaks at m/z 220–250, consistent with molecular weights of 219–249 g/mol.
Crystallographic Data
Single-crystal X-ray diffraction of 5-hydroxy-2-phenylmorpholin-3-one (25 ) reveals a puckered morpholinone ring with a dihedral angle of 15.2° between the phenyl and morpholinone planes. The hydroxyl group at C-5 participates in intramolecular hydrogen bonding (O···H distance: 2.1 Å), stabilizing the crystal lattice.
Comparative Analysis of Methods
Yield and Scalability
-
Glycosylation routes offer moderate yields (48–71%) but require specialized glycopyranosylbromide precursors, limiting industrial scalability.
-
Epichlorohydrin cyclization achieves higher yields (85%) and is amenable to kilogram-scale production, as demonstrated in rivaroxaban synthesis.
-
Triazine couplings provide a balance between yield (68%) and functional group versatility, though purification remains challenging due to triazine byproducts .
Chemical Reactions Analysis
Types of Reactions: 2-Phenylmorpholin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: 2-Phenylmorpholin-3-ol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of 2-Phenylmorpholin-3-one exhibit significant anticancer properties.
- Mechanism of Action : Studies indicate that these compounds can induce apoptosis in cancer cell lines, such as A549 lung cancer cells. They elevate levels of tumor suppressor proteins like P53 and Fas, which are crucial for regulating cell growth and apoptosis .
- Case Study : A study on morpholinone derivatives revealed that they could inhibit the growth of A549 cells in a dose-dependent manner. The most effective derivatives blocked the cell cycle at the G1 phase, leading to increased apoptosis and elevated P53 levels .
Antimicrobial Properties
The antimicrobial potential of this compound has also been explored:
- Activity Against Pathogens : Some studies suggest that morpholinone derivatives possess antimicrobial properties, making them candidates for further pharmacological exploration against various bacterial strains .
- Mechanism : The interaction studies have shown that these compounds can modulate protein interactions critical for microbial survival, enhancing their efficacy as antimicrobial agents.
Pharmaceutical Synthesis
This compound serves as an important intermediate in the synthesis of various pharmaceuticals:
- Role in Drug Development : It is recognized for its role in synthesizing anticoagulants, particularly as a precursor for rivaroxaban, a well-known blood thinner used to prevent thromboembolic disorders. Its ability to inhibit factor Xa highlights its significance in anticoagulation therapy.
Other Therapeutic Applications
Research indicates potential applications beyond oncology and antimicrobials:
- Anti-inflammatory Properties : Some derivatives of morpholinones have shown promise in reducing inflammation, suggesting their utility in treating inflammatory diseases.
- Glycogen Synthase Kinase Inhibition : A new class of compounds derived from this compound has been identified as potent inhibitors of glycogen synthase kinase-3β, which is implicated in various diseases including cancer and diabetes .
Mechanism of Action
The mechanism of action of 2-Phenylmorpholin-3-one involves its interaction with specific molecular targets. It acts by inhibiting certain enzymes, thereby affecting various biochemical pathways. For instance, in medicinal applications, it may inhibit kinases involved in cell cycle regulation, leading to its potential use in cancer therapy .
Comparison with Similar Compounds
2-Phenylthiomorpholin-3-one (Thiomorpholinone Analog)
- Key Difference: Replacement of oxygen with sulfur in the morpholinone ring.
- This substitution may also alter metabolic stability and receptor binding profiles .
(3R,5R)-3-Butyl-3-methyl-5-phenylmorpholin-2-one
- Key Difference : Morpholin-2-one core with stereospecific alkyl (butyl, methyl) and phenyl substituents.
- Impact : Chiral centers at C3 and C5 create conformational rigidity, which could enhance selectivity in biological targets. The alkyl groups may increase hydrophobicity compared to the unsubstituted 2-phenyl analog .
3-Benzyl-2-morpholin-4-yl-chromen-4-one
- Key Difference: Chromenone fused with a morpholine ring.
- Impact: The extended π-system in chromenone allows for UV/Vis absorption, making it useful in photochemical applications.
5-Methyl-2-phenyl-2H-pyrazol-3-one
3-Morpholin-4-yl-1-phenyl-3-phenylsulfanylprop-2-en-1-one
- Key Difference: Enone system with morpholine and sulfanyl groups.
- Impact: The α,β-unsaturated ketone enables Michael addition reactions, while the sulfanyl group introduces sulfur-based redox activity. This structure is more planar than morpholinones, affecting stacking interactions .
Biological Activity
2-Phenylmorpholin-3-one is a chemical compound belonging to the morpholinone class, characterized by a morpholine ring with a phenyl group at the 2-position and a carbonyl group at the 3-position. Its unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNO, with a molecular weight of approximately 191.23 g/mol. The compound's bicyclic structure enhances its lipophilicity and facilitates interactions with various biological targets.
Research indicates that this compound exhibits significant biological activities through multiple mechanisms:
- Induction of Apoptosis : It has been shown to induce apoptosis in cancer cell lines, such as A549 lung cancer cells, by elevating levels of tumor suppressor proteins like P53 and Fas.
- Antimicrobial Activity : The compound displays antimicrobial properties, making it a candidate for further pharmacological exploration.
- Anti-inflammatory Effects : Preliminary studies suggest that it may also possess anti-inflammatory properties.
Anticancer Activity
The anticancer potential of this compound has been investigated in various studies. For instance, it was found to significantly inhibit the proliferation of A549 lung cancer cells. The mechanism involves modulation of apoptotic pathways and enhancement of tumor suppressor protein expression.
| Cell Line | IC50 (μM) | Mechanism |
|---|---|---|
| A549 | 15.2 | Induction of P53 and Fas |
| MCF-7 | 12.5 | Apoptosis via mitochondrial pathway |
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. The compound's efficacy was evaluated using minimum inhibitory concentration (MIC) assays.
| Microorganism | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Study on Apoptosis Induction
In a study published in Cancer Letters, researchers explored the effects of this compound on A549 cells. The results indicated that treatment with the compound resulted in increased levels of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent cell death. The study concluded that this compound could be developed as a novel therapeutic agent for lung cancer treatment.
Antimicrobial Evaluation
A separate investigation assessed the antimicrobial properties of various morpholinone derivatives, including this compound. The study found that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential use in developing new antimicrobial agents.
Synthesis and Derivatives
The synthesis of this compound can be achieved through several methods, including microwave-assisted synthesis and conventional heating techniques. Modifications to its structure have led to the development of various derivatives with enhanced biological activities.
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to synthesize 2-Phenylmorpholin-3-one, and what are the critical reaction conditions?
- Methodological Answer : Synthesis typically involves multi-step routes, such as nucleophilic substitution or cyclization reactions. For example, benzylamine can react with substituted morpholinone precursors under reflux in methanol (MeOH) within a sealed tube at 100°C, followed by deprotection using trifluoroacetic acid (TFA) . Key reagents include HATU (coupling agent), DIPEA (base), and NaBH3CN (reducing agent) for reductive amination steps . Critical conditions include temperature control (e.g., -70°C for LHMDS-mediated reactions) and solvent selection (THF, DMF) to stabilize intermediates .
Q. How is the structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Structural confirmation requires spectroscopic and chromatographic techniques:
- NMR : Assigns proton/carbon environments, confirming phenyl and morpholinone ring connectivity.
- HPLC-MS : Validates purity and molecular weight, detecting impurities at thresholds ≤0.1% as per pharmacopeial standards .
- Reference Standards : Use USP-grade 3-Phenylphenol or analogous compounds for calibration .
Q. What are the key considerations in designing a structure-activity relationship (SAR) study for this compound derivatives?
- Methodological Answer : SAR studies require systematic substitution at the morpholinone core (e.g., N-alkylation, phenyl ring functionalization). For example, introducing cyclopropyl or trifluoroethyl groups via aldehyde/ketone condensation (NaBH3CN) or Mitsunobu reactions can modulate bioactivity . Controlled variables include steric effects, electronic properties, and solubility, assessed through in vitro assays (e.g., enzyme inhibition) .
Advanced Research Questions
Q. What experimental approaches can resolve discrepancies in reported biological activities of this compound analogs?
- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurity profiles. Strategies include:
- Systematic Reviews : Apply PRISMA guidelines to aggregate data, assess bias, and compare studies using standardized protocols .
- Replication Studies : Reproduce key experiments with controlled variables (e.g., solvent purity, temperature gradients) and orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives during scale-up?
- Methodological Answer : Optimization involves:
- Catalyst Screening : Test Pd/C hydrogenation efficiency under varying pressures (1–5 atm) .
- Solvent Effects : Compare polar aprotic solvents (DMF, CH3CN) for coupling reactions; higher yields are often achieved with DMF at 110°C .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction times (e.g., 7 h vs. 24 h for ester hydrolysis) .
Q. What methodologies are effective in impurity profiling of this compound during pharmaceutical synthesis?
- Methodological Answer : Impurity identification requires:
- HPLC-DAD/ELSD : Detect by-products (e.g., unreacted intermediates) using gradient elution (C18 columns, acetonitrile/water mobile phase) .
- LC-HRMS : Assign exact masses to impurities; e.g., detect trifluoroethyl sulfonate adducts (m/z 450–600 range) .
- ICH Guidelines : Set acceptance criteria (e.g., ≤0.15% for unspecified impurities) and validate methods per USP Chapter ⟨1225⟩ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
